Enhanced Molecular Weight and Lipophilicity vs. Ethyl and Propyl Ketone Analogs
Relative to the closest ethyl ketone analog (1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone, CAS 106535-28-8), the target compound exhibits a 20.8% increase in molecular weight (151.17 vs. 125.13 g/mol) and a 2.6‑fold higher calculated LogP (0.86 vs. 0.33), indicating greater lipophilicity and altered passive membrane permeability . The cyclopropyl group further contributes to a topological polar surface area (tPSA) of 47.78 Ų, a value that aligns with favorable CNS penetration profiles, whereas the ethyl analog's tPSA (47.78 Ų) is identical but paired with lower LogP . These differences are significant for medicinal chemists optimizing both potency and pharmacokinetics .
| Evidence Dimension | Physicochemical properties (MW, LogP, tPSA) |
|---|---|
| Target Compound Data | MW 151.17 g/mol; LogP 0.86; tPSA 47.78 Ų |
| Comparator Or Baseline | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone (CAS 106535-28-8): MW 125.13 g/mol; LogP 0.33; tPSA 47.78 Ų |
| Quantified Difference | MW +26.04 g/mol (+20.8%); LogP +0.53 units (2.6× higher) |
| Conditions | Calculated properties from SMILES: CN1N=CN=C1C(=O)C1CC1 (target) vs. CC(=O)c1ncnn1C (comparator) |
Why This Matters
The higher LogP of the target compound predicts enhanced membrane permeability relative to the ethyl analog, a critical parameter for intracellular target engagement in antifungal and antibacterial assays.
